

Hydroxy-PEG3-CH2-Boc chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hydroxy-PEG3-CH2-Boc

Cat. No.: B608005

Get Quote

An In-depth Technical Guide to Hydroxy-PEG3-CH2-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Hydroxy-PEG3-CH2-Boc**, a heterobifunctional linker molecule of significant interest in the fields of medicinal chemistry and drug development.

Core Chemical Identity and Structure

Hydroxy-PEG3-CH2-Boc, identified by the CAS number 518044-31-0, is a discrete polyethylene glycol (dPEG®) derivative. Its structure features a triethylene glycol (PEG3) spacer, which imparts hydrophilicity, flanked by a terminal hydroxyl (-OH) group and a tert-butyl protected carboxyl group (-CH2-COO-tBu). The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the carboxylic acid functionality.

IUPAC Name: tert-butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)acetate[1]

Chemical Structure:

HO-(CH2)2-O-(CH2)2-O-(CH2)2-O-CH2-COO-tBu

Check Availability & Pricing

Click to download full resolution via product page

Caption: Chemical structure of **Hydroxy-PEG3-CH2-Boc**.

Physicochemical and Spectroscopic Properties

The physicochemical properties of **Hydroxy-PEG3-CH2-Boc** are summarized in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.

Property	Value
Molecular Formula	C12H24O6
Molecular Weight	264.32 g/mol
CAS Number	518044-31-0
Appearance	Colorless to light yellow liquid or semi-solid
Boiling Point	351.2 ± 27.0 °C (Predicted)
Density	1.071 ± 0.06 g/cm ³ (Predicted)
рКа	14.36 ± 0.10 (Predicted)
InChl Key	YZXRUQCLSBHYHG-UHFFFAOYSA-N
SMILES	O=C(OC(C)(C)C)COCCOCCOCO
Storage Conditions	2-8°C, sealed in a dry environment

Spectroscopic Data:

While specific ¹H NMR and IR spectra for **Hydroxy-PEG3-CH2-Boc** are not widely available in public databases, a certificate of analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with its chemical structure[2]. Researchers requiring detailed spectroscopic data are advised to obtain it directly from the supplier.

Applications in Drug Development



The primary application of **Hydroxy-PEG3-CH2-Boc** is as a bifunctional linker in the synthesis of complex therapeutic molecules, most notably Proteolysis Targeting Chimeras (PROTACs).

Role as a PROTAC Linker

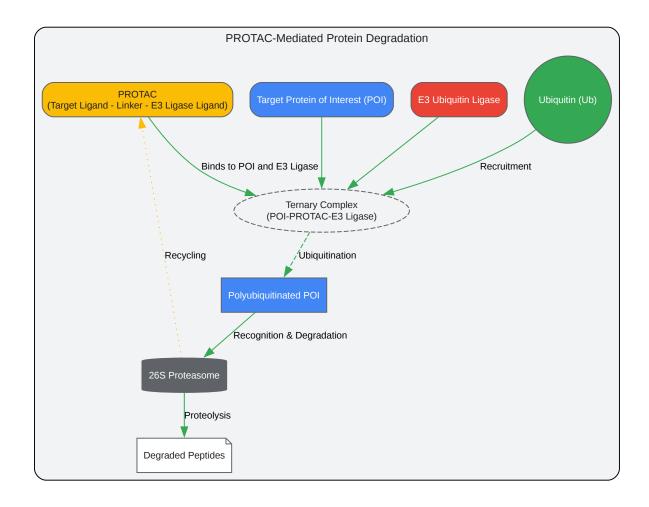
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The linker is a critical component of a PROTAC, as its length, flexibility, and physicochemical properties significantly influence the efficacy of the resulting molecule. PEG-based linkers, such as **Hydroxy-PEG3-CH2-Boc**, are frequently employed in PROTAC design due to their ability to:

- Enhance Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC, which is often a challenge for these relatively large and complex molecules.
- Provide Optimal Spacing and Flexibility: The linker must position the target protein and the E3 ligase in a productive orientation to facilitate the formation of a stable ternary complex and subsequent ubiquitination of the target protein. The flexibility of the PEG chain allows for the necessary conformational adjustments.
- Modulate Cell Permeability: The overall physicochemical properties of the linker can influence the ability of the PROTAC to cross cell membranes and reach its intracellular target.

The diagram below illustrates the general mechanism of action of a PROTAC, highlighting the central role of the linker.





Click to download full resolution via product page

Caption: PROTAC mechanism of action.

Experimental Protocols

While a specific, detailed protocol for the synthesis of **Hydroxy-PEG3-CH2-Boc** is not readily available in the public domain, its synthesis can be approached through standard organic







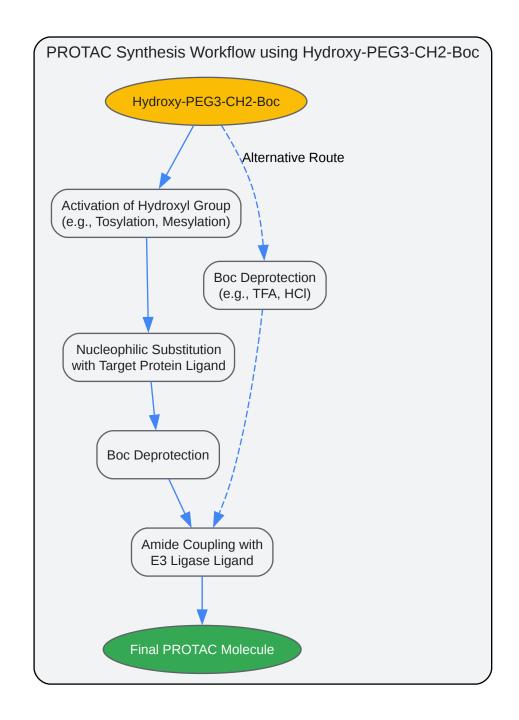
chemistry techniques. A plausible synthetic route would involve the reaction of a suitable triethylene glycol derivative with a protected form of bromoacetic acid.

Furthermore, a recent patent (WO2024102970A1) describes the use of **Hydroxy-PEG3-CH2-Boc** as a starting material in the synthesis of a more complex molecule. The experimental details from this patent provide a practical example of its handling and reactivity.

General Experimental Workflow for Utilizing Hydroxy-PEG3-CH2-Boc:

The diagram below outlines a general workflow for the incorporation of **Hydroxy-PEG3-CH2-Boc** into a PROTAC molecule.





Click to download full resolution via product page

Caption: Generalized synthetic workflow for PROTAC synthesis.

Note on Boc Deprotection: The tert-butyl protecting group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in dioxane, to reveal the free carboxylic acid for subsequent coupling reactions.



Conclusion

Hydroxy-PEG3-CH2-Boc is a valuable and versatile building block for the synthesis of advanced therapeutic agents, particularly in the rapidly growing field of targeted protein degradation. Its well-defined structure, hydrophilicity, and bifunctional nature make it an attractive choice for researchers and drug developers seeking to optimize the properties of their lead compounds. The information provided in this guide serves as a comprehensive resource for understanding and effectively utilizing this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation: Elements of PROTAC Design PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Hydroxy-PEG3-CH2-Boc chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608005#hydroxy-peg3-ch2-boc-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com